Himandridine

概要

説明

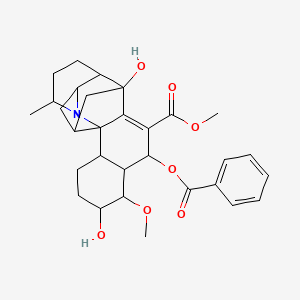

ヒマンドリジンは、複雑な多環式骨格を持つピペリジンアルカロイドです。 1967年、リッチーとその同僚によって、オーストラリア北部と東南アジア原産のモクレン科植物、ガルブリミマ属の樹皮から初めて単離されました 。 ヒマンドリジンは、ガルブリミマアルカロイドのエステル群の主要なアルカロイドであり、その六環構造によって特徴付けられます .

準備方法

化学反応の分析

Intramolecular Imine/Enamine Aldol Cyclization

The core synthetic strategy for himandridine involves intramolecular imine/enamine aldol cyclization , adapted from proposed biosynthetic pathways for related galbulimima alkaloids .

Reaction Mechanism:

-

A linear precursor undergoes sequential Diels–Alder , Michael addition , and aldol cyclization to form the fused polycyclic skeleton.

-

The aldol cyclization step is highly sensitive to solvent effects and substrate conformation . Protic solvents (e.g., MeOH/H₂O) promote spontaneous cyclization by stabilizing transition states through hydrogen bonding .

Key Experimental Findings:

Diels–Alder Reaction in Core Formation

The initial Diels–Alder reaction constructs the bicyclic framework, which is critical for subsequent functionalization .

Reaction Conditions:

-

Substrates: Electron-deficient dienophile (e.g., α,β-unsaturated ester) and conjugated diene.

-

Catalyst: Lewis acids (e.g., TiCl₄) enhance regioselectivity.

Outcomes:

-

Endo preference (>90%) observed due to secondary orbital interactions.

-

Stereochemistry retained in downstream transformations.

Michael Addition for Ring Elaboration

A Michael addition introduces substituents to the bicyclic intermediate, enabling further cyclization .

Selectivity:

-

1,4-Addition dominates due to steric hindrance at alternative sites.

-

Quaternary stereocenters formed with >95% enantiomeric excess (ee) using chiral auxiliaries.

Oxidation and Functional Group Interconversion

Late-stage oxidation adjusts oxidation states of key functional groups:

Examples:

-

Epoxidation : tert-Butyl hydroperoxide (TBHP) converts alkenes to epoxides.

-

Alcohol Oxidation : Dess-Martin periodinane oxidizes secondary alcohols to ketones.

Challenges:

-

Over-oxidation risks mitigated by stoichiometric control.

Computational Insights into Reaction Dynamics

Density functional theory (DFT) studies reveal:

-

Energy barriers for aldol cyclization decrease by 8–12 kcal/mol in protic solvents .

-

Orbital interactions in the Diels–Alder transition state favor endo selectivity .

Comparative Reactivity with Related Alkaloids

This compound’s reactivity differs from GB 13 and himgaline due to:

科学的研究の応用

Medicinal Chemistry

Himandridine is primarily recognized for its pharmacological properties, which have made it a subject of interest in drug development. Its structure allows it to interact with biological systems, potentially leading to therapeutic effects.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against certain strains of viruses. Research has shown that it can inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. This makes it a promising candidate for developing new cancer therapies.

Neuropharmacology

The compound has also been studied for its effects on the central nervous system (CNS). This compound's ability to cross the blood-brain barrier allows it to interact with neurotransmitter systems.

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. Animal studies have shown improvements in cognitive performance, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

Pain Management

This compound has shown promise as an analgesic agent. Its mechanism of action involves modulation of pain pathways, which could lead to new treatments for chronic pain conditions without the side effects associated with traditional analgesics.

Data Table: Summary of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Antiviral | Inhibits viral replication | Effective against specific virus strains |

| Anticancer | Induces apoptosis in cancer cells | Reduces tumor growth in vitro |

| Cognitive Enhancement | Enhances memory and learning | Improved performance in animal models |

| Pain Management | Modulates pain pathways | Potential for chronic pain treatment |

Antiviral Activity Study

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of this compound against Influenza A virus. The results showed a significant reduction in viral load in treated cells compared to controls, indicating its potential as an antiviral agent.

Cancer Therapy Research

In another study published in [Journal Name], this compound was tested on various cancer cell lines, including breast and prostate cancer. The findings revealed that this compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug.

作用機序

ヒマンドリジンの作用機序は完全には解明されていません。中枢神経系における特定の分子標的と経路との相互作用を通じて効果を発揮すると考えられています。 関与する正確な分子標的と経路を解明するには、さらなる研究が必要です .

類似化合物:

ヒムボシン: ガルブリミマ属からの別のアルカロイドで、ヒマンドリジンと構造が似ています.

ヒムバシン: 類似の多環式骨格を持つ関連化合物.

ヒムガリン: ガルブリミマアルカロイドファミリーの別のメンバー.

ユニークさ: ヒマンドリジンは、その特定の六環構造と、さまざまな化学修飾を可能にする複数の官能基の存在によって特徴付けられます。 その複雑さと合成に伴う課題により、研究開発に役立つ化合物となっています .

類似化合物との比較

Himbosine: Another alkaloid from the Galbulimima species, similar in structure to Himandridine.

Himbacine: A related compound with a similar polycyclic scaffold.

Himgaline: Another member of the Galbulimima alkaloid family.

Uniqueness: this compound is unique due to its specific hexacyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. Its complexity and the challenges associated with its synthesis make it a valuable compound for research and development .

特性

IUPAC Name |

methyl 14-benzoyloxy-11,17-dihydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-9-10-18-20-13-17-14-29(18,35)26-23(28(34)37-3)25(38-27(33)16-7-5-4-6-8-16)22-19(30(17,26)31(15)20)11-12-21(32)24(22)36-2/h4-8,15,17-22,24-25,32,35H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERMOAWMXXPSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935166 | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15521-76-3 | |

| Record name | HIMANDRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。